![molecular formula C13H10ClNO3 B14653079 [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid CAS No. 51362-28-8](/img/structure/B14653079.png)
[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid typically involves the reaction of 6-chloronicotinic acid with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety, often through esterification followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality.
化学反应分析
Types of Reactions:
Oxidation: [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the chlorophenoxy group, resulting in the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various reduced derivatives of the original compound.
科学研究应用
Chemistry: In chemistry, [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool in biochemical assays.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
[6-(4-Bromophenoxy)pyridin-3-yl]acetic acid: Similar structure but with a bromine atom instead of chlorine.
[6-(4-Methylphenoxy)pyridin-3-yl]acetic acid: Contains a methyl group instead of chlorine.
[6-(4-Nitrophenoxy)pyridin-3-yl]acetic acid: Features a nitro group in place of chlorine.
Uniqueness: The presence of the chlorophenoxy group in [6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid imparts unique chemical properties, such as increased reactivity and specific binding affinity to certain biological targets. This makes it distinct from its analogs and valuable for specific applications in research and industry.
属性
CAS 编号 |
51362-28-8 |
|---|---|
分子式 |
C13H10ClNO3 |
分子量 |
263.67 g/mol |
IUPAC 名称 |
2-[6-(4-chlorophenoxy)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-10-2-4-11(5-3-10)18-12-6-1-9(8-15-12)7-13(16)17/h1-6,8H,7H2,(H,16,17) |
InChI 键 |
WFBFEHZRZNIZHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



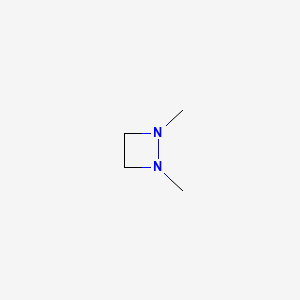
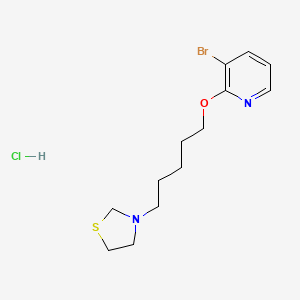

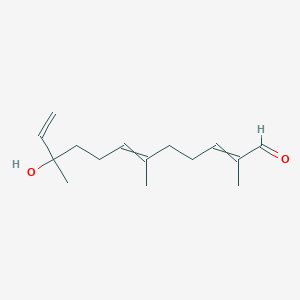
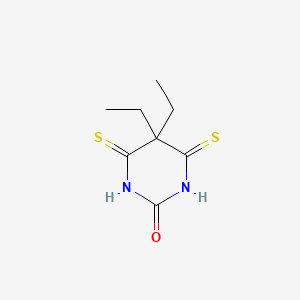
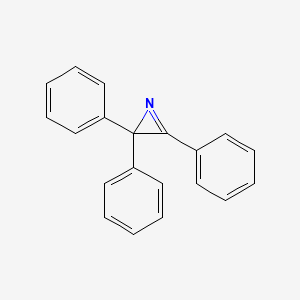

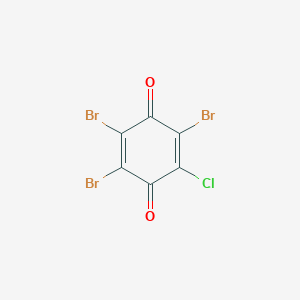
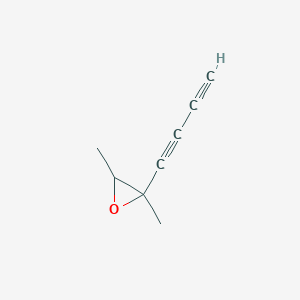
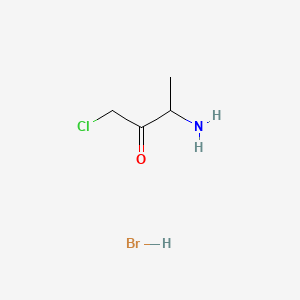
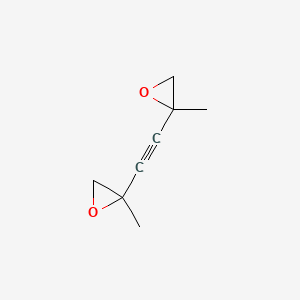
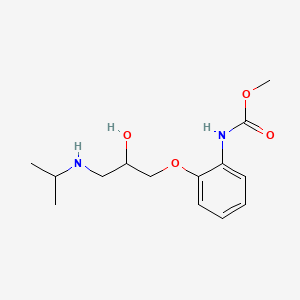
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
